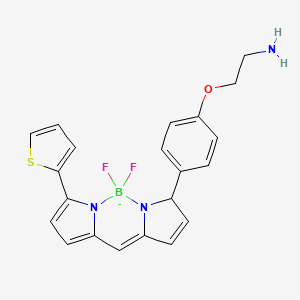
BDPTRethyleneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDPTRethyleneamine is a versatile organic compound characterized by the presence of multiple nitrogen atoms bonded to carbon atoms. It is known for its unique chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
BDPTRethyleneamine can be synthesized through several methods, including:
Reductive Amination: This classical route involves the reduction of a carbonyl compound in the presence of an amine and a reducing agent.
Nucleophilic Substitution: This method involves the substitution of a leaving group by a nucleophile, typically an amine.
Transition Metal-Catalyzed Reactions: Modern approaches utilize transition metal catalysts to facilitate the formation of this compound through various reaction mechanisms.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and sustainable methods. These methods include catalytic processes and the use of renewable starting materials to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
BDPTRethyleneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where this compound acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
BDPTRethyleneamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: The compound has potential therapeutic applications, including its use as a drug precursor and in drug delivery systems.
Industry: This compound is utilized in the production of polymers, catalysts, and functional materials
Mechanism of Action
The mechanism of action of BDPTRethyleneamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
BDPTRethyleneamine can be compared with other similar compounds, such as:
Triethylenetetramine: Known for its use in the treatment of Wilson’s disease and its potential in cancer therapy.
Triethylenediamine: Widely used as a catalyst in polyurethane production and other industrial applications.
This compound stands out due to its unique chemical structure and versatile applications across multiple fields.
Properties
Molecular Formula |
C21H19BF2N3OS- |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C21H19BF2N3OS/c23-22(24)26-16(14-17-6-10-20(27(17)22)21-2-1-13-29-21)5-9-19(26)15-3-7-18(8-4-15)28-12-11-25/h1-10,13-14,19H,11-12,25H2/q-1 |
InChI Key |
ZNCZSCFGQHRQDQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCCN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















